![molecular formula C12H16N4O B2998580 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-70-2](/img/structure/B2998580.png)
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Pyridopyrimidines are known for their diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.
作用機序
Target of Action
The primary targets of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are protein kinases . These enzymes play a crucial role in cellular processes such as signal transduction, cell division, and metabolism .
Mode of Action
The compound interacts with its protein kinase targets by binding to the ATP-binding pocket of these enzymes . This interaction inhibits the kinase activity, leading to changes in the phosphorylation status of downstream proteins .
Biochemical Pathways
The affected pathways are primarily those regulated by the targeted protein kinases. These can include pathways involved in cell growth, proliferation, and survival . The downstream effects of inhibiting these pathways can vary, but often result in reduced cell proliferation and potentially cell death .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific protein kinases it targets. Generally, inhibition of protein kinases can lead to reduced cell proliferation and induction of apoptosis . In the context of cancer cells, this could result in a reduction in tumor growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyridopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the pyridopyrimidine ring.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents at various positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents such as acetic acid or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield unsaturated pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various tyrosine kinases, making it a promising candidate for antitumor drug development.
Biological Research: It can be used to study the inhibition of enzymes like Src tyrosine kinase, EGFR kinase, and cyclin-dependent kinases, which are important targets in cancer therapy.
Pharmaceutical Industry:
類似化合物との比較
Similar Compounds
4,7-Diamino-substituted pyrido[2,3-d]pyrimidines: These compounds also exhibit kinase inhibition and have been studied for their antitumor properties.
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These derivatives act as inhibitors of various kinases and have shown potential in treating diseases like arthritis and type II diabetes.
Uniqueness
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyridopyrimidine derivatives. Its ethylamino and propyl groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and drug development.
特性
IUPAC Name |
4-(ethylamino)-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-3-7-16-10(17)6-5-9-11(13-4-2)14-8-15-12(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBJUZGSTNBFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C(N=CN=C21)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2998500.png)

![5-Oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-aminium chloride](/img/structure/B2998502.png)

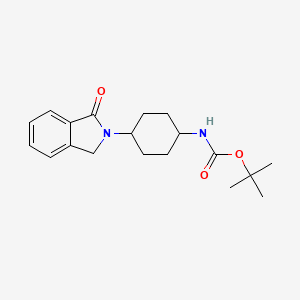
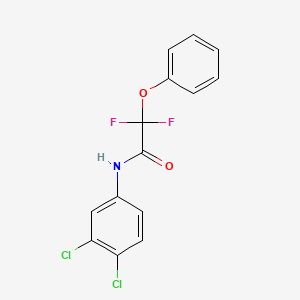

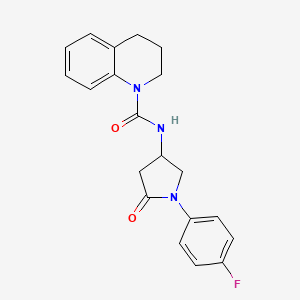
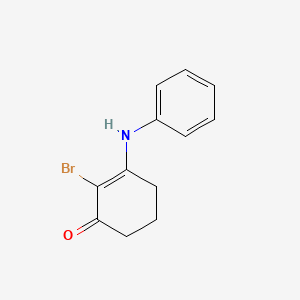
![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
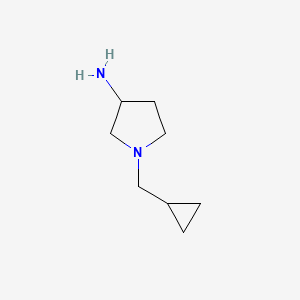
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
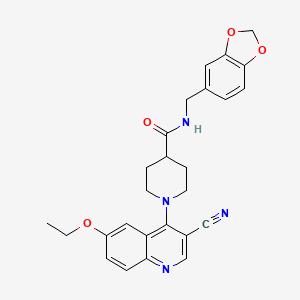
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
